5-[(4-Fluorobenzyl)thio]-1H-1,2,4-triazole is a synthetic heterocyclic compound belonging to the class of substituted 1,2,4-triazoles. These compounds are characterized by a five-membered ring containing three nitrogen atoms and are widely studied for their diverse pharmacological properties []. The specific compound , 5-[(4-Fluorobenzyl)thio]-1H-1,2,4-triazole, has been primarily investigated for its potential as an HIV-integrase inhibitor [].
3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole is an organic compound classified under the broader category of triazoles, specifically phenyl-1,2,4-triazoles. This compound features a 1,2,4-triazole ring substituted with a sulfanyl group and a fluorobenzyl moiety. The compound's chemical formula is and it has a molecular weight of approximately 239.25 g/mol. It is not currently approved for use in the United States or any other jurisdiction, and there are no clinical trials reported for this compound .
The synthesis of 3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole can be approached through various methods. A common synthetic route involves the reaction of hydrazine derivatives with carbon disulfide to form thiosemicarbazides, which are subsequently cyclized to yield triazoles. Specific conditions such as the use of basic media (e.g., sodium hydroxide) are often employed to facilitate this cyclization process. The reaction typically yields high purity products when conducted under controlled conditions .
The molecular structure of 3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole consists of a triazole ring with a sulfur atom linked to a phenyl group that carries a fluorine substituent. The structure can be represented using the following identifiers:
The triazole ring provides significant stability and contributes to the compound's biological activity .
3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole participates in various chemical reactions characteristic of triazoles. These include nucleophilic substitutions and cycloadditions. The presence of the sulfanyl group enhances its reactivity towards electrophiles due to the electron-donating properties of sulfur.
The physical properties of 3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole include:
Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature.
While specific applications for 3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole remain largely experimental, compounds within this class are known for their diverse biological activities. Potential applications may include:
1,2,4-Triazole derivatives represent a privileged scaffold in modern drug discovery due to their versatile pharmacological profiles and favorable physicochemical properties. The 3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole exemplifies this class, integrating a triazole core with strategically selected substituents to optimize bioactivity. The 1,2,4-triazole ring system—a five-membered heterocycle with three nitrogen atoms (C₂H₃N₃)—exhibits remarkable metabolic stability and synthetic accessibility, enabling diverse chemical modifications [1] [4]. Clinically, triazole-based drugs like fluconazole (antifungal), anastrozole (anticancer), and alprazolam (anxiolytic) underscore this scaffold's therapeutic significance [4] [5]. The structural plasticity of the 1,2,4-triazole ring allows it to act as a bioisostere for carboxylic acids, amides, and esters, enhancing target binding while improving pharmacokinetic properties such as solubility and membrane permeability [1] [7].
Table 1: Clinically Approved 1,2,4-Triazole-Based Therapeutics
Drug Name | Therapeutic Category | Key Structural Features | Target/Application |
---|---|---|---|
Fluconazole | Antifungal | 1,2,4-Triazole, difluorophenyl, propanol | CYP51/Lanosterol 14α-demethylase |
Anastrozole | Anticancer | 1,2,4-Triazole, cyanophenyl, trialkylsilyl | Aromatase enzyme |
Ribavirin | Antiviral | 1,2,4-Triazole, carboxamide, ribose | RNA-dependent RNA polymerase |
Alprazolam | Anxiolytic | 1,2,4-Triazole fused to benzodiazepine | GABAₐ receptor |
Trazodone | Antidepressant | Triazolopyridine, chlorophenylpiperazine | Serotonin receptor antagonist |
The 1,2,4-triazole core exists in two tautomeric forms—1H- and 4H—with the 1H-tautomer predominating due to lower energy (ΔG ≈ 2.5 kcal/mol) [1] [5]. This tautomerism influences electron distribution, enabling the ring to participate in diverse non-covalent interactions:
Quantum mechanical studies reveal that substitution at the 3- and 5-positions (as in 3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole) redistributes electron density, enhancing the ring's nucleophilicity at N4 while increasing electrophilicity at C5. This facilitates covalent or coordination bonding with biological targets, such as iron in heme-containing enzymes (e.g., CYP51) [4] [7]. Additionally, the core's planar geometry allows deep penetration into hydrophobic enzyme clefts, as demonstrated in DNA gyrase inhibition [1].
Table 2: Molecular Descriptors of 3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole
Property | Value | Significance in Bioactivity |
---|---|---|
Molecular Weight | 265.30 g/mol | Optimal for cell membrane permeability (Rule of Five) |
cLogP | 1.9 [6] | Balanced hydrophobicity for tissue distribution |
Hydrogen Bond Donors | 2 (N1-H, N4-H) | Enhanced target binding via H-bonding |
Hydrogen Bond Acceptors | 5 atoms | Improved solubility and protein interactions |
Topological Polar Surface Area | 78 Ų | Favorable for oral bioavailability |
Aromatic Rings | 2 (triazole, benzene) | Enables π-π stacking with target proteins |
The sulfanyl (-S-) linker and 4-fluorobenzyl group in 3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole synergistically enhance target engagement and pharmacokinetics:
Metabolic Stability: Unlike oxygen, sulfur resists cytochrome P450-mediated oxidation, prolonging half-life [5].
4-Fluorobenzyl Group:
Structure-activity relationship (SAR) studies demonstrate that replacing the sulfanyl linker with sulfonyl (-SO₂-) reduces antibacterial activity by 8-fold against Bacillus cereus, likely due to reduced conformational flexibility [3] . Similarly, substituting 4-fluorobenzyl with non-halogenated benzyl diminishes antifungal potency by 4–16-fold, underscoring fluorine’s role in enhancing target affinity and cellular uptake [4] [6].
The evolution of triazole therapeutics spans four decades, marked by strategic molecular refinements:
Recent innovations include triazole-sulfonamide hybrids (e.g., 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole) showing dual enzyme inhibition against acetylcholinesterase (AChE) and urease for neurodegenerative and anti-infective applications [2] [7].
Table 3: Evolution of Key 1,2,4-Triazole Therapeutics
Era | Therapeutic Focus | Representative Agents | Structural Innovations |
---|---|---|---|
1980s–1990s | Antifungals | Fluconazole, Itraconazole | Simple triazole-aryl/alcohol motifs |
2000s | Antifungals/Anticancer | Voriconazole, Anastrozole, Letrozole | Fluorinated extensions, bioisosteric replacements |
2010–2020 | Antibacterial/Neuroprotectants | Ciprofloxacin-triazole hybrids, Deferasirox analogs | Sulfanyl linkers, piperidine/piperazine hybrids |
2020–Present | Multitarget Agents | Triazole-sulfonamide-enzyme inhibitors [2] [7] | Halogenated benzylthio groups (e.g., 4-fluorobenzyl) |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8